molecular formula C19H18IN3O2S B11075422 (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11075422
M. Wt: 479.3 g/mol
InChI Key: DPGGEAGPVRAFHV-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes an imino group, an oxo group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the iodo and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactions. These methods are optimized to maximize yield and minimize waste, often using advanced technologies like automated reactors and real-time monitoring systems.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more highly oxidized derivative, while reduction may yield a more saturated compound.

Scientific Research Applications

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Linezolid: A compound with a similar oxo group and potential biological activity.

Uniqueness

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18IN3O2S

Molecular Weight

479.3 g/mol

IUPAC Name

3-ethyl-2-(4-iodophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18IN3O2S/c1-2-23-17(24)12-16(18(25)21-14-6-4-3-5-7-14)26-19(23)22-15-10-8-13(20)9-11-15/h3-11,16H,2,12H2,1H3,(H,21,25)

InChI Key

DPGGEAGPVRAFHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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